3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid
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Description
“3-{3-Chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid” is a chemical compound with the molecular formula C8H12ClN . It is a derivative of bicyclo[1.1.1]pentane (BCP), a motif that has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and monosubstituted/1,4-disubstituted arenes .
Synthesis Analysis
The synthesis of BCP derivatives, including “this compound”, involves bridge substitution on BCP derivatives . In 1989, Michl demonstrated the bridge 2,2-dichlorination of 1,3-disubstituted BCP derivatives with gaseous Cl2 .Molecular Structure Analysis
The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations . The BCP unit adds three-dimensional character and saturation to compounds .Chemical Reactions Analysis
Functionalisation of the tertiary bridgehead positions of BCP derivatives is well-documented, while functionalisation of the three concyclic secondary bridge positions remains an emerging field .Future Directions
Properties
IUPAC Name |
3-(3-chloro-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN.C2HF3O2/c9-8-3-7(4-8,5-8)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJMOCXVHCZQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C23CC(C2)(C3)Cl.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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